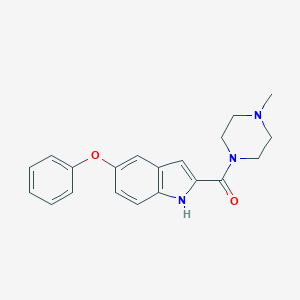
2-Methylphenyl 2-thiophenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 2-thiophenesulfonate, also known as MPTS, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTS is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biochemical assays.
Applications De Recherche Scientifique
2-Methylphenyl 2-thiophenesulfonate has been used in a variety of scientific research applications due to its fluorescent properties. It has been used as a fluorescent probe for detecting protein-ligand interactions, monitoring enzyme activity, and studying cellular signaling pathways. 2-Methylphenyl 2-thiophenesulfonate has also been used as a labeling agent for DNA and RNA, allowing for visualization of these molecules in live cells. Additionally, 2-Methylphenyl 2-thiophenesulfonate has been used in the synthesis of other fluorescent probes and dyes.
Mécanisme D'action
2-Methylphenyl 2-thiophenesulfonate acts as a fluorescent probe by binding to specific molecules and undergoing a conformational change that results in a change in fluorescence. The exact mechanism of this process is not fully understood, but it is thought to involve the formation of a charge transfer complex between 2-Methylphenyl 2-thiophenesulfonate and the molecule it is binding to.
Biochemical and Physiological Effects:
2-Methylphenyl 2-thiophenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in experiments. 2-Methylphenyl 2-thiophenesulfonate has also been shown to be stable under a variety of conditions, making it a useful tool for long-term experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylphenyl 2-thiophenesulfonate in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can detect low concentrations of molecules and has a low background fluorescence, allowing for accurate measurements. Additionally, 2-Methylphenyl 2-thiophenesulfonate is relatively easy to synthesize and purify, making it a cost-effective option for experiments.
One limitation of using 2-Methylphenyl 2-thiophenesulfonate is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments, particularly those involving biological samples. Additionally, 2-Methylphenyl 2-thiophenesulfonate has a relatively short excitation wavelength, which may limit its use in certain imaging applications.
Orientations Futures
There are several potential future directions for research involving 2-Methylphenyl 2-thiophenesulfonate. One area of interest is the development of new fluorescent probes and dyes based on the structure of 2-Methylphenyl 2-thiophenesulfonate. Additionally, there is potential for using 2-Methylphenyl 2-thiophenesulfonate in the development of new diagnostic tools for diseases such as cancer. Further studies are also needed to fully understand the mechanism of action of 2-Methylphenyl 2-thiophenesulfonate and its potential effects on biological systems.
Méthodes De Synthèse
The synthesis of 2-Methylphenyl 2-thiophenesulfonate involves the reaction of 2-methylphenol with thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the hydroxyl group of 2-methylphenol, followed by elimination of hydrogen chloride to form 2-Methylphenyl 2-thiophenesulfonate. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Propriétés
Formule moléculaire |
C11H10O3S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
(2-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-5-2-3-6-10(9)14-16(12,13)11-7-4-8-15-11/h2-8H,1H3 |
Clé InChI |
ZFIKERHXTSOZJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

